molecular formula C15H17BrO4 B595517 Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate CAS No. 1208318-08-4

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Cat. No. B595517
M. Wt: 341.201
InChI Key: VGGJLBJOBCTBJD-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is likely an organic compound containing a bromophenyl group, a heptanoate group, and an ethyl ester group. The presence of the bromophenyl group suggests that it might be used in reactions where the bromine atom acts as a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. The compound’s bromophenyl group might make it relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Synthesis and Applications of Bromophenyl Compounds

Bromophenyl compounds are integral in various chemical syntheses and applications, including the development of pharmaceuticals and materials with unique properties. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, demonstrates the broader category of bromophenyl derivatives' relevance in drug development (Qiu, Gu, Zhang, & Xu, 2009). This example underscores the importance of bromophenyl compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials, highlighting the potential relevance of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate in similar contexts.

Brominated Flame Retardants

The study on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food, illustrating the wide application of brominated compounds in enhancing fire safety of materials (Zuiderveen, Slootweg, & de Boer, 2020). Although Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not directly mentioned, the research on brominated flame retardants can provide insights into the compound's potential applications in materials science.

Biodegradation and Environmental Fate

Understanding the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into how similar compounds, potentially including Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, might behave in environmental contexts (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Research on ETBE's aerobic and anaerobic degradation pathways can inform environmental risk assessments and remediation strategies for related compounds.

Antioxidant Activity Analysis

The review on analytical methods used in determining antioxidant activity highlights the importance of evaluating compounds for their potential antioxidant properties, relevant to both food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021). While Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not specifically discussed, the methodologies described could be applied to assess its antioxidant capabilities, if any.

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals. They include information on the chemical’s toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it were a pharmaceutical, for example, future work might involve optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGJLBJOBCTBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729070
Record name Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

CAS RN

1208318-08-4
Record name Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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